N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: is a synthetic organic compound that features an indole moiety linked to a pyridazinone structure via an ethyl acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyridazinone Ring: The pyridazinone ring can be prepared by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Linking the Indole and Pyridazinone: The final step involves the coupling of the indole and pyridazinone structures via an ethyl acetamide bridge. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or bind to neurotransmitter receptors.
Material Science: The compound’s electronic properties may be exploited in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Lacks the methyl group on the pyridazinone ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propionamide: Has a propionamide instead of an acetamide linkage.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of both the indole and pyridazinone moieties, which confer distinct electronic and steric properties. The methyl group on the pyridazinone ring can also influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-6-7-17(23)21(20-12)11-16(22)18-9-8-13-10-19-15-5-3-2-4-14(13)15/h2-7,10,19H,8-9,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJWQKRSQRPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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